Receptor Selectivity: WKYMVM-NH2 Activates Exclusively FPRL1/FPRL2 Whereas WKYMVm Activates FPR1, FPRL1, and FPRL2
WKYMVM-NH2 exhibits exclusive activation of FPRL1 and FPRL2 receptors, whereas its D-Met analog WKYMVm activates all three FPR family members (FPR1, FPRL1, and FPRL2) [1]. In HL-60 cells transfected with individual FPR family receptors, calcium flux measurements demonstrated that WKYMVM-NH2 induced calcium mobilization in HL-60-FPRL1 and HL-60-FPRL2 cells but produced no response in HL-60-FPR cells [2]. This represents a qualitative difference in receptor engagement profile rather than merely a quantitative potency difference, defining WKYMVM-NH2 as an FPRL1/FPRL2-selective tool compound.
| Evidence Dimension | Receptor activation profile (calcium mobilization assay) |
|---|---|
| Target Compound Data | Activates FPRL1 (EC50 = 2 nM); Activates FPRL2 (EC50 = 80 nM); No activation of FPR1 |
| Comparator Or Baseline | WKYMVm: Activates FPR1 (EC50 = 75 pM), FPRL1 (EC50 = 3 nM), and FPRL2 |
| Quantified Difference | Qualitative difference: WKYMVM-NH2 exhibits zero activation of FPR1; WKYMVm activates FPR1 with 75 pM EC50 |
| Conditions | HL-60 cells transfected with FPR, FPRL1, or FPRL2; calcium flux measurement |
Why This Matters
Procurement of WKYMVM-NH2 TFA rather than WKYMVm enables experimental isolation of FPRL1/FPRL2-mediated signaling without confounding FPR1 activation, which is critical for studies requiring pathway-specific interrogation.
- [1] Christophe T, Karlsson A, Dugave C, Rabiet MJ, Boulay F, Dahlgren C. The synthetic peptide Trp-Lys-Tyr-Met-Val-Met-NH2 specifically activates neutrophils through FPRL1/lipoxin A4 receptors and is an agonist for the orphan monocyte-expressed chemoattractant receptor FPRL2. J Biol Chem. 2001 Jun 15;276(24):21585-93. doi:10.1074/jbc.M007769200. View Source
- [2] Christophe T, Karlsson A, Dugave C, Rabiet MJ, Boulay F, Dahlgren C. The synthetic peptide Trp-Lys-Tyr-Met-Val-Met-NH2 specifically activates neutrophils through FPRL1/lipoxin A4 receptors and is an agonist for the orphan monocyte-expressed chemoattractant receptor FPRL2. J Biol Chem. 2001 Jun 15;276(24):21585-93. doi:10.1074/jbc.M007769200. View Source
